molecular formula C13H12BrNO2 B3040228 2-Benzyloxy-6-Bromo-4-Methoxypyridine CAS No. 175422-05-6

2-Benzyloxy-6-Bromo-4-Methoxypyridine

Cat. No.: B3040228
CAS No.: 175422-05-6
M. Wt: 294.14 g/mol
InChI Key: CIBLWYFTEJNIGY-UHFFFAOYSA-N
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Description

2-Benzyloxy-6-Bromo-4-Methoxypyridine is an organic compound that belongs to the pyridine family It is characterized by the presence of a benzyloxy group at the second position, a bromine atom at the sixth position, and a methoxy group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-6-Bromo-4-Methoxypyridine typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dibromopyridine.

    Benzyloxy Substitution: The benzyloxy group is introduced at the second position of the pyridine ring through a nucleophilic substitution reaction.

    Methoxylation: The methoxy group is then introduced at the fourth position using a suitable methoxylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-6-Bromo-4-Methoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the pyridine ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound.

Scientific Research Applications

2-Benzyloxy-6-Bromo-4-Methoxypyridine has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Benzyloxy-6-Bromo-4-Methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The molecular pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyloxy-6-Bromo-4-Hydroxypyridine: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-Benzyloxy-6-Chloro-4-Methoxypyridine: Similar structure but with a chlorine atom instead of a bromine atom.

    2-Benzyloxy-4-Methoxypyridine: Lacks the bromine atom at the sixth position.

Uniqueness

2-Benzyloxy-6-Bromo-4-Methoxypyridine is unique due to the specific combination of functional groups attached to the pyridine ring

Properties

IUPAC Name

2-bromo-4-methoxy-6-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-16-11-7-12(14)15-13(8-11)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBLWYFTEJNIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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